![molecular formula C22H24N2O2S B6012550 5-benzyl-2-(sec-butylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone](/img/structure/B6012550.png)
5-benzyl-2-(sec-butylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-benzyl-2-(sec-butylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone is a chemical compound with potential applications in scientific research. It is a pyrimidinone derivative with a unique chemical structure that makes it an interesting subject for investigation.
Mechanism of Action
The mechanism of action of 5-benzyl-2-(sec-butylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-benzyl-2-(sec-butylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone are not well documented. However, it has been shown to have inhibitory effects on certain enzymes, which could have implications for the treatment of diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One advantage of using 5-benzyl-2-(sec-butylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone in lab experiments is its unique chemical structure, which could make it a useful tool for investigating biological processes. However, its inhibitory effects on certain enzymes could also be a limitation, as it may interfere with other processes being studied.
Future Directions
There are several potential future directions for research on 5-benzyl-2-(sec-butylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone. One area of interest could be investigating its potential as a therapeutic agent for diseases such as Alzheimer's and Parkinson's. Another area of research could be exploring its effects on other enzymes and biological processes. Additionally, further studies could be conducted to better understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 5-benzyl-2-(sec-butylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone involves the reaction of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base to form a chalcone intermediate. The chalcone intermediate is then reacted with sec-butyl mercaptan in the presence of a catalyst to form the desired compound.
Scientific Research Applications
5-benzyl-2-(sec-butylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone has potential applications in scientific research as a pharmacological tool for investigating biological processes. It has been shown to have inhibitory effects on certain enzymes, which could be useful in studying their function.
properties
IUPAC Name |
5-benzyl-2-butan-2-ylsulfanyl-6-hydroxy-3-(4-methylphenyl)pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c1-4-16(3)27-22-23-20(25)19(14-17-8-6-5-7-9-17)21(26)24(22)18-12-10-15(2)11-13-18/h5-13,16,25H,4,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYGNNMZBFXUJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NC(=C(C(=O)N1C2=CC=C(C=C2)C)CC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-benzyl-2-(sec-butylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.